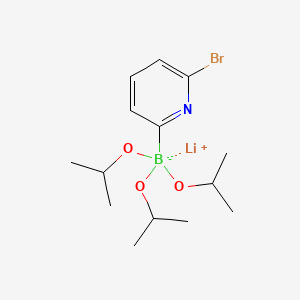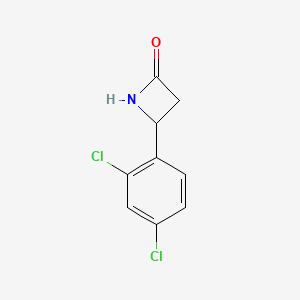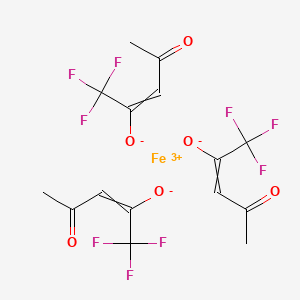
Lithium (6-bromopyridin-2-yl)triisopropoxyborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is a chemical compound with the molecular formula C₁₄H₂₄BBrLiNO₃ and a molecular weight of 352.00 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a bromopyridine moiety and a triisopropoxyborate group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (6-bromopyridin-2-yl)triisopropoxyborate typically involves the reaction of 6-bromopyridine with triisopropoxyborane in the presence of a lithium base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then cooled to a low temperature, often below -20°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lithium (6-bromopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Lithium (6-bromopyridin-2-yl)triisopropoxyborate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Lithium (6-bromopyridin-2-yl)triisopropoxyborate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various biological receptors, modulating their activity . The triisopropoxyborate group can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine moiety at the 2-position instead of the 6-position.
Lithium (pyridin-2-yl)triisopropoxy borate: Another variant with the pyridine moiety at the 2-position.
Uniqueness
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which imparts distinct reactivity and binding properties . This makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H24BBrLiNO3 |
|---|---|
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
lithium;(6-bromopyridin-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C14H24BBrNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |
Clave InChI |
FTAXIPIOPVRAPD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=NC(=CC=C1)Br)(OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)




![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)



![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
